Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate
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Overview
Description
Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Preparation Methods
The synthesis of tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves several steps. One common method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure . This method allows for the efficient production of the compound with high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
Cycloaddition: The compound can participate in [2 + 2] cycloaddition reactions, forming new bicyclic structures.
Scientific Research Applications
Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme activity.
Industry: Used in the production of materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets through its rigid bicyclic structure. This structure can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has a similar bicyclic structure but with an amino group, which can alter its reactivity and applications.
Tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: Another related compound with a different functional group, leading to variations in its chemical behavior and uses.
These comparisons highlight the uniqueness of tert-butyl 2-azabicyclo[21
Properties
IUPAC Name |
tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-6-4-7(8)11-5-6/h6-8,11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFAJSJNQLNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CC1NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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